
8-甲基-5,6,7,8-四氢蝶啶-6-酮
描述
“8-Methyl-5,6,7,8-tetrahydropteridin-6-one” is a chemical compound with the molecular formula C7H8N4O . It has a molecular weight of 164.17 . The compound is also known as 8-methyl-7,8-dihydro-6 (5H)-pteridinone .
Molecular Structure Analysis
The InChI code for “8-Methyl-5,6,7,8-tetrahydropteridin-6-one” is 1S/C7H8N4O/c1-11-3-6 (12)10-5-2-8-4-9-7 (5)11/h2,4H,3H2,1H3, (H,10,12) . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
“8-Methyl-5,6,7,8-tetrahydropteridin-6-one” is a powder at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available .科学研究应用
医药:治疗剂开发
8-甲基-5,6,7,8-四氢蝶啶-6-酮在治疗剂开发方面具有潜在应用。 其结构与生物蝶呤相似,生物蝶呤是神经递质合成中的辅因子,这表明它可能在针对神经系统疾病的药物设计中发挥作用 .
农业:植物生长调节
在农业中,由于其蝶啶核心结构,这种化合物可以作为生长调节剂进行探索,该结构已知会影响植物的生长发育。 对其对作物产量和抗逆性的影响的研究可能具有价值 .
工业:化学合成
8-甲基-5,6,7,8-四氢蝶啶-6-酮的工业应用在于其作为化学中间体的用途。 它可以用于合成更复杂的分子,特别是在制药行业,蝶啶衍生物很常见 .
环境科学:污染物降解
这种化合物的反应性可用于环境科学中开发用于污染物降解的新方法。 其参与氧化还原反应的潜力可能有助于分解环境中的有毒物质 .
生物化学:酶辅因子研究
在生物化学中,8-甲基-5,6,7,8-四氢蝶啶-6-酮可用于研究酶辅因子相互作用,特别是在涉及蝶啶的酶中。 这可以增强我们对酶机制的理解并有助于酶工程 .
药理学:药物疗效增强
最后,在药理学中,这种化合物可用于增强现有药物的疗效。 通过修饰药物分子以包含这种蝶啶衍生物,可以增加它们的结合亲和力或改变其药代动力学 .
安全和危害
作用机制
Target of Action
It is known that pteridines and their derivatives, which this compound belongs to, often interact with various enzymes and receptors in the body .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other pteridines, possibly acting as a cofactor or inhibitor .
生化分析
Biochemical Properties
8-Methyl-5,6,7,8-tetrahydropteridin-6-one is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with dihydropteridine reductase, an enzyme that catalyzes the reduction of dihydropteridines to tetrahydropteridines. This interaction is crucial for the regeneration of tetrahydrobiopterin, a cofactor for aromatic amino acid hydroxylases . Additionally, 8-Methyl-5,6,7,8-tetrahydropteridin-6-one may interact with other enzymes involved in the pteridine biosynthesis pathway, influencing the overall metabolic flux.
Cellular Effects
8-Methyl-5,6,7,8-tetrahydropteridin-6-one has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the activity of nitric oxide synthase, an enzyme that produces nitric oxide, a critical signaling molecule . By modulating nitric oxide levels, 8-Methyl-5,6,7,8-tetrahydropteridin-6-one can impact processes such as vasodilation, immune response, and neurotransmission.
Molecular Mechanism
The molecular mechanism of 8-Methyl-5,6,7,8-tetrahydropteridin-6-one involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of dihydropteridine reductase, inhibiting its activity and affecting the regeneration of tetrahydrobiopterin . This inhibition can lead to altered levels of neurotransmitters such as dopamine and serotonin, as these neurotransmitters’ synthesis depends on tetrahydrobiopterin as a cofactor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methyl-5,6,7,8-tetrahydropteridin-6-one can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 8-Methyl-5,6,7,8-tetrahydropteridin-6-one is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of 8-Methyl-5,6,7,8-tetrahydropteridin-6-one vary with different dosages in animal models. At low doses, the compound may enhance the activity of enzymes such as nitric oxide synthase, leading to beneficial effects on vascular function . At high doses, 8-Methyl-5,6,7,8-tetrahydropteridin-6-one can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
8-Methyl-5,6,7,8-tetrahydropteridin-6-one is involved in the pteridine biosynthesis pathway. It interacts with enzymes such as dihydropteridine reductase and sepiapterin reductase, influencing the levels of tetrahydrobiopterin and other pteridine derivatives . These interactions can affect metabolic flux and the levels of metabolites involved in neurotransmitter synthesis and other physiological processes.
Transport and Distribution
The transport and distribution of 8-Methyl-5,6,7,8-tetrahydropteridin-6-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via pteridine transporters, facilitating its uptake into cells . Once inside the cell, 8-Methyl-5,6,7,8-tetrahydropteridin-6-one can localize to specific cellular compartments, influencing its activity and function.
Subcellular Localization
8-Methyl-5,6,7,8-tetrahydropteridin-6-one exhibits specific subcellular localization, which can affect its activity and function. The compound may be targeted to mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, post-translational modifications such as phosphorylation can direct 8-Methyl-5,6,7,8-tetrahydropteridin-6-one to specific cellular compartments, modulating its interactions with other biomolecules.
属性
IUPAC Name |
8-methyl-5,7-dihydropteridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11-3-6(12)10-5-2-8-4-9-7(5)11/h2,4H,3H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYLPCDIRNPSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=CN=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


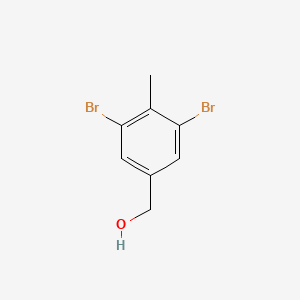
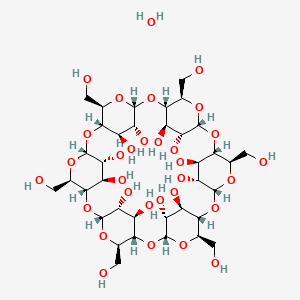
![{[4-(Benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetic acid](/img/structure/B1526880.png)
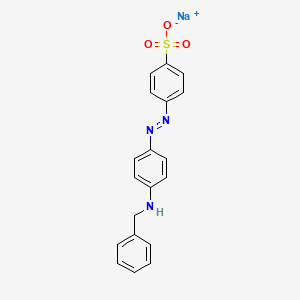
![1-[1-(Morpholin-4-yl)cyclopentyl]ethan-1-amine dihydrochloride](/img/structure/B1526882.png)
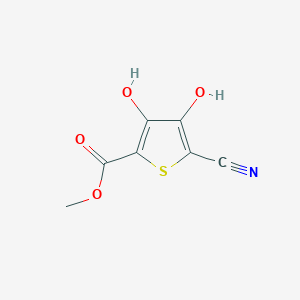
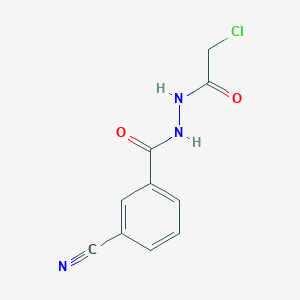
![1-Azaspiro[3.5]nonane](/img/structure/B1526887.png)
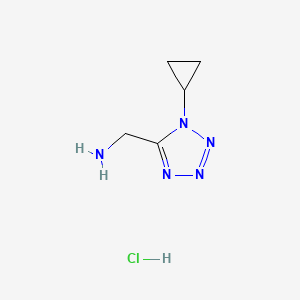
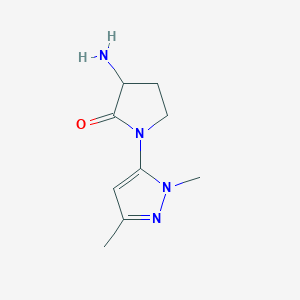
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1526891.png)
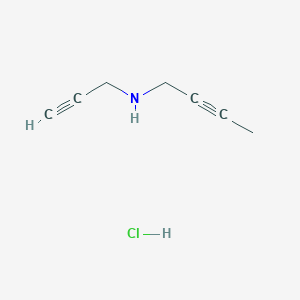

![N-[carbamothioyl(cyclopropyl)methyl]benzamide](/img/structure/B1526900.png)
